molecular formula C10H10Br2O2 B12764482 2,4-Dibromo-6-methylphenyl glycidyl ether CAS No. 75150-13-9

2,4-Dibromo-6-methylphenyl glycidyl ether

Cat. No.: B12764482
CAS No.: 75150-13-9
M. Wt: 321.99 g/mol
InChI Key: XQTJZNGNEJLXTR-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-methylphenyl glycidyl ether is an organic compound belonging to the glycidyl ether family. It is characterized by the presence of two bromine atoms, a methyl group, and a glycidyl ether moiety attached to a phenyl ring. This compound is known for its reactivity and versatility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-methylphenyl glycidyl ether typically involves the reaction of 2,4-Dibromo-6-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate halohydrin, which is subsequently dehydrochlorinated to yield the desired glycidyl ether .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous reactors and efficient separation techniques further enhances the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-methylphenyl glycidyl ether undergoes various chemical reactions, including:

    Nucleophilic substitution: The glycidyl ether moiety can undergo nucleophilic attack, leading to ring-opening reactions.

    Oxidation: The phenyl ring can be oxidized under specific conditions to form quinones or other oxidized derivatives.

    Reduction: The bromine atoms can be reduced to form debrominated products.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic substitution: Products include various substituted ethers and alcohols.

    Oxidation: Products include quinones and other oxidized phenyl derivatives.

    Reduction: Products include debrominated phenyl glycidyl ethers.

Scientific Research Applications

2,4-Dibromo-6-methylphenyl glycidyl ether finds applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-methylphenyl glycidyl ether involves the reactivity of its glycidyl ether moiety. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions that form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of polymers and other complex molecules. The bromine atoms and methyl group on the phenyl ring can also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-6-methylphenyl glycidyl ether is unique due to the presence of bromine atoms and a methyl group on the phenyl ring, which enhance its reactivity and versatility in various chemical processes. These structural features make it a valuable compound in both research and industrial applications .

Properties

CAS No.

75150-13-9

Molecular Formula

C10H10Br2O2

Molecular Weight

321.99 g/mol

IUPAC Name

2-[(2,4-dibromo-6-methylphenoxy)methyl]oxirane

InChI

InChI=1S/C10H10Br2O2/c1-6-2-7(11)3-9(12)10(6)14-5-8-4-13-8/h2-3,8H,4-5H2,1H3

InChI Key

XQTJZNGNEJLXTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCC2CO2)Br)Br

physical_description

Liquid

Origin of Product

United States

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